Product packaging for Ethyl 4-iodo-3-oxobutanoate(Cat. No.:CAS No. 81302-78-5)

Ethyl 4-iodo-3-oxobutanoate

Cat. No.: B3031876
CAS No.: 81302-78-5
M. Wt: 256.04 g/mol
InChI Key: AQMRHANBRLVSLM-UHFFFAOYSA-N
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Description

Fundamental Principles of β-Keto Ester Reactivity in Synthetic Chemistry

β-Keto esters are characterized by the presence of a ketone functional group at the β-position relative to an ester group. fiveable.me This arrangement confers unique reactivity upon the molecule. The protons on the α-carbon, situated between the two carbonyl groups, are particularly acidic and can be readily removed by a base to form a stabilized enolate. fiveable.me This enolate is a potent nucleophile and can participate in a wide range of carbon-carbon bond-forming reactions, such as alkylations and condensations. fiveable.meresearchgate.net

Furthermore, β-keto esters exist in equilibrium with their enol tautomers. This tautomerization is often a key step in their reactions, influencing their selectivity and reactivity. rsc.org The dual electrophilic and nucleophilic nature of β-keto esters makes them exceptionally versatile intermediates in the synthesis of a diverse array of complex organic molecules. rsc.orgresearchgate.net

Strategic Importance of Halogenation at the C-4 Position for Functional Group Interconversions

The introduction of a halogen atom at the C-4 position of a β-keto ester significantly modifies its reactivity and opens up new avenues for synthetic transformations. Halogenation is a critical transformation for producing highly functionalized organic compounds that are valuable as synthetic intermediates in cross-coupling reactions. mdpi.com The carbon-halogen bond can serve as a handle for a variety of reactions, including nucleophilic substitutions and cross-coupling reactions.

Specifically, an iodine atom at the C-4 position is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position. Moreover, the carbon-iodine bond is amenable to participating in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This strategic placement of the iodine atom transforms the β-keto ester into a multifunctional building block, capable of undergoing sequential and diverse chemical modifications.

Research Landscape of Ethyl 4-Iodo-3-Oxobutanoate within β-Keto Ester Chemistry

This compound has emerged as a key player in the synthesis of various heterocyclic compounds. Its utility has been demonstrated in the preparation of substituted furans and pyrazoles. For instance, it is a precursor in the synthesis of ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate. The synthesis of this pyrazole (B372694) derivative involves the reaction of this compound with hydrazine (B178648) hydrate, followed by cyclization.

The reactivity of the C-4 iodo group is central to its applications. This reactive site allows for the construction of complex molecular architectures. Research has shown its application in the synthesis of various heterocyclic systems, highlighting its role as a versatile synthon in organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9IO3 B3031876 Ethyl 4-iodo-3-oxobutanoate CAS No. 81302-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-iodo-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMRHANBRLVSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509663
Record name Ethyl 4-iodo-3-oxobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81302-78-5
Record name Ethyl 4-iodo-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81302-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-iodo-3-oxobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 4 Iodo 3 Oxobutanoate

Direct Iodination Approaches

Direct iodination methods aim to introduce an iodine atom at the C-4 position of an ethyl 3-oxobutanoate derivative in a single step. These strategies can be pursued through either electrophilic or radical-mediated pathways.

Electrophilic Iodination of Ethyl 3-Oxobutanoate Derivatives

The direct electrophilic iodination of ethyl 3-oxobutanoate presents a significant challenge due to the electronic nature of the substrate. The methylene (B1212753) protons at the C-2 position are significantly more acidic than the methyl protons at the C-4 position. This increased acidity is due to the electron-withdrawing effects of both the ketone and ester carbonyl groups, which stabilize the resulting carbanion at C-2 through resonance. wordpress.comshivajicollege.ac.in Consequently, under basic or neutral conditions, electrophilic attack, including iodination, preferentially occurs at the C-2 position.

For instance, the electrochemical synthesis of 2-aminothiazoles from ethyl acetoacetate (B1235776) and thiourea (B124793) proceeds through the in-situ generation of ethyl 2-iodo-3-oxobutanoate as a key intermediate. beilstein-journals.orgbeilstein-journals.org Similarly, iodination of β-keto esters with iodine and an oxidizing agent like Oxone has been shown to yield the 2-iodo derivative.

To achieve iodination at the C-4 position, the greater reactivity of the C-2 position must be overcome or circumvented. One potential strategy involves the formation of the dianion of ethyl 3-oxobutanoate. By treating the substrate with two equivalents of a strong base, both the C-2 and C-4 positions can be deprotonated. The C-4 anion is generally more nucleophilic, which could allow for subsequent reaction with an electrophilic iodine source, such as molecular iodine (I₂), at this position. georgiasouthern.edu

Another approach could involve the use of specific iodinating reagents under carefully controlled conditions that might favor C-4 iodination, although specific examples in the literature are not abundant. Reagents like N-iodosuccinimide (NIS), often used for electrophilic iodination, could potentially be employed, perhaps with specific catalysts or in solvent systems that modulate the reactivity of the different positions of the ethyl 3-oxobutanoate molecule. chemicalbook.comorganic-chemistry.org

Radical-Mediated Iodination Strategies

Radical-mediated iodination offers an alternative pathway that does not rely on the acidity of the substrate's protons. These reactions typically involve the generation of an iodine radical, which can then abstract a hydrogen atom from the substrate to form a carbon-centered radical, followed by reaction with a source of iodine. wordpress.com

The general mechanism for radical iodination proceeds through three main stages:

Initiation: A radical initiator generates radicals.

Propagation: The generated radical abstracts a hydrogen atom from the organic substrate, forming a carbon-centered radical. This radical then reacts with an iodine source to yield the iodinated product and a new radical that continues the chain reaction.

Termination: Two radicals combine to end the chain reaction.

While radical reactions can sometimes offer different selectivity compared to ionic reactions, the specific application of radical-mediated iodination to the C-4 position of ethyl 3-oxobutanoate is not extensively documented. The relative stability of the potential radical intermediates at the C-2 and C-4 positions would be a key factor in determining the regioselectivity of such a reaction. General studies on the radical peroxidation of β-ketoesters have been conducted, indicating that these substrates are amenable to radical reactions. beilstein-journals.org

Indirect Synthetic Routes to Ethyl 4-Iodo-3-Oxobutanoate Precursors

Indirect routes involve the synthesis of a precursor molecule that is subsequently converted to this compound. These methods are often more reliable and higher-yielding than direct iodination.

Halogen Exchange Reactions for C-4 Functionalization

The most common and well-established indirect method for the synthesis of this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. thermofisher.comua.esthieme-connect.de This S_N2 reaction involves the treatment of an alkyl chloride or bromide with an excess of sodium iodide in a solvent like acetone (B3395972). The reaction is driven to completion by the precipitation of the insoluble sodium chloride or sodium bromide from the acetone, according to Le Châtelier's principle. thermofisher.com

The necessary precursors, ethyl 4-chloro-3-oxobutanoate and ethyl 4-bromo-3-oxobutanoate, are commercially available or can be synthesized. jmb.or.krresearchgate.netsmolecule.com The reaction proceeds by nucleophilic attack of the iodide ion on the carbon bearing the halogen, displacing the chloride or bromide.

Table 1: Halogen Exchange for this compound Synthesis
Starting MaterialReagentsSolventKey Principle
Ethyl 4-chloro-3-oxobutanoateSodium Iodide (NaI)AcetonePrecipitation of NaCl
Ethyl 4-bromo-3-oxobutanoateSodium Iodide (NaI)AcetonePrecipitation of NaBr

This method is highly effective for primary halides and is particularly well-suited for α-carbonyl halides due to the enhanced reactivity of the substrate. thermofisher.com

Transformations from Non-Halogenated Precursors

Another indirect strategy involves the synthesis of a non-halogenated precursor containing a suitable leaving group at the C-4 position, which is then displaced by an iodide ion. A common precursor for this approach is ethyl 4-hydroxy-3-oxobutanoate, which is commercially available. nih.gov

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. Subsequent treatment with sodium iodide would then yield this compound. A more direct conversion of the alcohol to the iodide can be achieved using various standard organic transformations, such as the Appel reaction, which employs triphenylphosphine (B44618) and iodine.

In-Situ Generation and Utilization of this compound

In some synthetic applications, this compound can be generated in the reaction mixture (in situ) and immediately consumed in a subsequent reaction. This approach can be advantageous as it avoids the isolation and purification of the potentially unstable halo-keto-ester.

A notable example, although it involves the C-2 isomer, is the electrochemical synthesis of 2-aminothiazoles. In this process, ethyl 2-iodo-3-oxobutanoate is generated in situ from ethyl acetoacetate and an iodide salt through anodic oxidation. The resulting α-iodo-β-keto ester is highly reactive and is immediately trapped by thiourea to form the thiazole (B1198619) ring. beilstein-journals.orgbeilstein-journals.org This demonstrates the principle of in-situ generation and trapping of a reactive intermediate.

A similar concept can be applied to the C-4 iodo isomer. For instance, the Reformatsky reaction involves the in-situ formation of an organozinc reagent from an α-halo ester and zinc metal. thermofisher.combyjus.comwikipedia.org It is conceivable that this compound could be used in a Reformatsky-type reaction with an aldehyde or ketone. In such a scenario, the organozinc reagent would be formed in situ and would then add to the carbonyl compound to form a β-hydroxy ester derivative.

Electrochemical Methods for Iodination and Subsequent Reaction

Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, offering a green alternative to conventional methods that often rely on stoichiometric and sometimes hazardous reagents. rsc.orgrsc.org The core principle of electrochemical synthesis involves the use of electricity to drive chemical reactions, enabling the generation of reactive species under mild conditions. rsc.org In the context of synthesizing iodo-keto esters, electrochemistry provides a unique platform for the in-situ generation of iodine species and subsequent reactions.

A common electrochemical approach involves the oxidation of iodide ions (I⁻) at the anode to generate electrophilic iodine species (I₂ or I⁺ equivalents). These species can then react with a suitable substrate, such as a β-keto ester like ethyl acetoacetate, to introduce an iodine atom at the α-position. A proposed mechanism for the electrochemical synthesis of 2-aminothiazoles, which proceeds through an ethyl 2-iodo-3-oxobutanoate intermediate, illustrates this principle. beilstein-journals.org In this process, iodide ions from a source like ammonium (B1175870) iodide (NH₄I) are anodically oxidized to molecular iodine (I₂). beilstein-journals.org This in-situ generated iodine then reacts with the enolate of ethyl acetoacetate to form this compound. beilstein-journals.org This intermediate is then consumed in a subsequent reaction with thiourea to yield the final product. beilstein-journals.org

The efficiency of such electrochemical methods can be influenced by several factors, including the choice of electrolyte, solvent, electrode materials, and the applied current or potential. researchgate.net For instance, in a related electrochemical synthesis of β-keto spirolactones, the choice of anode material significantly impacted the reaction, with a nickel anode proving superior to zinc or graphite (B72142) electrodes. researchgate.net The solvent system, often a mixture of an organic solvent like acetone and water, also plays a crucial role. rsc.orgrsc.org

Electrochemical methods offer several advantages, including the avoidance of stoichiometric metallic oxidants, the use of environmentally benign solvents, and the potential for scalability through continuous flow setups. rsc.orgrsc.org The ability to generate reactive intermediates like this compound in situ is particularly advantageous as it can minimize the handling of potentially unstable compounds.

Table 1: Key Parameters in the Electrochemical Synthesis Involving an this compound Intermediate

ParameterDescriptionSignificance in Synthesis
Electrolyte Provides ionic conductivity. A common example is ammonium iodide (NH₄I), which also serves as the iodide source. beilstein-journals.orgThe choice of electrolyte can influence the reaction efficiency and the nature of the generated iodine species.
Solvent The medium in which the reaction occurs. Green solvents like acetone/water mixtures are often employed. rsc.orgrsc.orgAffects the solubility of reactants and the stability of intermediates.
Electrodes The anode is where oxidation occurs (e.g., I⁻ to I₂), and the cathode is where reduction occurs. beilstein-journals.org Materials like platinum, graphite, and nickel are commonly used. researchgate.netThe electrode material can significantly impact the reaction's efficiency and selectivity.
Current/Potential The electrical driving force for the reaction. Can be applied as a constant current or a constant potential. researchgate.netControls the rate of the electrochemical reaction and can influence product distribution.

Iodide-Mediated Tandem Reactions

Tandem reactions, also known as cascade or domino reactions, are a class of chemical processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. In the synthesis of functionalized keto esters, iodide-mediated tandem reactions have proven to be a powerful strategy.

One notable example involves a zinc carbenoid-mediated chain extension reaction. nih.gov In this process, a β-keto ester is treated with a zinc carbenoid, leading to the formation of a γ-keto ester through a zinc-organometallic intermediate. nih.gov This intermediate can then be trapped by various electrophiles in a tandem fashion. Specifically, treatment of this intermediate with iodine can lead to α-functionalized γ-keto carbonyls. nih.gov While this particular example focuses on the formation of α-iodomethyl-γ-keto carbonyls, the principle of generating an organometallic intermediate that subsequently reacts with an iodine source is a key concept in tandem reactions. nih.gov

Another relevant tandem process is the synthesis of 2-aminothiazoles, which proceeds through an in-situ generated ethyl 2-iodo-3-oxobutanoate intermediate. beilstein-journals.org This reaction involves the initial iodination of a β-keto ester, followed by a condensation reaction with thiourea. beilstein-journals.org The key to this tandem process is the generation of the α-iodo ketone, which is a crucial intermediate for the subsequent cyclization. beilstein-journals.org Control experiments have shown that the reaction between pre-formed ethyl 2-iodo-3-oxobutanoate and thiourea yields the desired product, confirming its role as a key intermediate in the tandem sequence. beilstein-journals.org

The success of these iodide-mediated tandem reactions often depends on the careful orchestration of reaction conditions to ensure that each step proceeds efficiently and with high selectivity. The choice of the iodine source, base, and solvent can significantly influence the outcome of the reaction. For instance, in the synthesis of 2-aminothiazoles, the use of ammonium iodide as both the electrolyte and iodine source in an electrochemical setup highlights the synergy between different synthetic methodologies. beilstein-journals.org

Table 2: Examples of Iodide-Mediated Tandem Reactions Involving Keto Ester Intermediates

Reaction TypeStarting MaterialsKey IntermediateProduct Type
Zinc Carbenoid-Mediated Chain Extension/Iodinationβ-keto ester, diiodomethane, diethylzinc, iodineZinc-organometallic intermediateα-iodomethyl-γ-keto carbonyl nih.gov
Electrochemical Synthesis of 2-Aminothiazolesβ-keto ester, ammonium iodide, thioureaEthyl 2-iodo-3-oxobutanoate beilstein-journals.org2-aminothiazole (B372263) beilstein-journals.org

Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Atom Economy

Synthetic Efficiency: This is often measured by the reaction yield, which is the amount of desired product obtained relative to the theoretical maximum. Electrochemical methods for generating iodo-keto ester intermediates and subsequent products have shown variable yields depending on the specific substrates and reaction conditions. For example, in the electrochemical synthesis of 2-aminothiazoles via an ethyl 2-iodo-3-oxobutanoate intermediate, yields ranging from 17% to 80% have been reported for different substituted β-keto esters. beilstein-journals.org A scale-up of this reaction provided the product in a 50% yield. beilstein-journals.org Similarly, tandem reactions can also exhibit a wide range of efficiencies.

Regioselectivity: This refers to the preference for bond formation at one position over another. In the synthesis of this compound, the iodination must occur specifically at the α-carbon (the carbon adjacent to the ketone). The methods discussed generally exhibit high regioselectivity for the α-position due to the increased acidity of the α-protons in β-keto esters, which facilitates the formation of an enolate that then reacts with the electrophilic iodine species. In the zinc carbenoid-mediated tandem reaction, the initial homologation also proceeds with high regioselectivity, with the carbenoid carbon inserting adjacent to the ketone. orgsyn.org Subsequent functionalization with iodine occurs at the α-position of the resulting γ-keto ester. nih.gov

Table 3: Comparative Analysis of Synthetic Methodologies

MethodologyTypical YieldsRegioselectivityAtom EconomyKey Advantages
Electrochemical Methods Variable (e.g., 17-80% for related thiazole synthesis) beilstein-journals.orgHigh for α-iodinationGenerally good; utilizes electrons as a "reagent"Mild conditions, avoids hazardous reagents, potential for automation and flow chemistry. rsc.orgrsc.org
Iodide-Mediated Tandem Reactions Variable, dependent on specific reactionHigh, directed by the reactivity of intermediatesOften excellent due to the one-pot nature of the processHigh efficiency, reduces waste, simplifies purification. researchgate.net

Reactivity Profiles and Mechanistic Investigations of Ethyl 4 Iodo 3 Oxobutanoate

Enolate Chemistry and Carbanion Reactivity at the α-Carbon

The presence of two carbonyl groups in ethyl 4-iodo-3-oxobutanoate significantly influences the acidity of the protons on the α-carbon (the carbon atom between the two carbonyl groups). This acidity facilitates the formation of a resonance-stabilized enolate ion under basic conditions. uomosul.edu.iqlibretexts.org The negative charge of the resulting carbanion is delocalized across the oxygen atoms of the ester and ketone groups, as well as the α-carbon itself. libretexts.org

This delocalization has a stabilizing effect, making the formation of the enolate thermodynamically favorable. libretexts.orgnumberanalytics.com The resulting enolate is a potent nucleophile and can participate in a wide range of carbon-carbon bond-forming reactions. siue.eduuomustansiriyah.edu.iq For instance, it can undergo alkylation reactions when treated with alkyl halides. uomustansiriyah.edu.iq The reactivity of the carbanion is influenced by factors such as the nature of the base used for deprotonation, the solvent, and the electrophile. numberanalytics.com The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can lead to the formation of the kinetic enolate, while weaker bases like alkoxides may favor the thermodynamic enolate. siue.edu

The reactivity of the enolate is ambident, meaning it can react at either the carbon or the oxygen atom. bham.ac.uk Reactions with "soft" electrophiles, such as most carbon electrophiles, tend to occur at the carbon atom, which is considered the "soft" center. Conversely, "hard" electrophiles are more likely to react at the oxygen atom, the "hard" center. bham.ac.uk

Role of Iodine as a Leaving Group in Nucleophilic Substitution Reactions

The iodine atom attached to the α-carbon of this compound plays a crucial role as an excellent leaving group in nucleophilic substitution reactions. libretexts.orgbits-pilani.ac.in The stability of the iodide anion (I⁻), being the conjugate base of a strong acid (hydroiodic acid), makes it readily displaced by a wide array of nucleophiles. libretexts.orgntu.edu.sg This characteristic is fundamental to many of the synthetic applications of this compound.

The general principle governing leaving group ability is that weaker bases are better leaving groups. libretexts.orgbits-pilani.ac.in Among the common halogens, iodide is the best leaving group, followed by bromide, chloride, and fluoride. libretexts.org This trend is consistent in both S"N"2 and S"N"1 reaction mechanisms, as the rate-determining step in both cases involves the departure of the leaving group. libretexts.org

The high reactivity of the C-I bond towards nucleophilic attack allows for the introduction of various functional groups at the α-position. For example, in the synthesis of 2-aminothiazoles, the in situ generated ethyl 2-iodo-3-oxobutanoate is a key intermediate that reacts with thiourea (B124793) in a nucleophilic substitution reaction. beilstein-journals.orgbeilstein-journals.org It is important to note that while iodide is an excellent leaving group, it is also a good nucleophile, which can lead to equilibrium in certain reactions, a phenomenon that can be influenced by factors like Le Chatelier's principle. reddit.com

Electrophilic Nature of the Carbonyl Centers and Their Participation in Additions

The two carbonyl groups present in this compound, the ketone and the ester, are both electrophilic centers susceptible to nucleophilic attack. chemie-brunschwig.ch The partial positive charge on the carbonyl carbon atoms arises from the polarization of the carbon-oxygen double bond due to the higher electronegativity of oxygen. This electrophilicity is a cornerstone of the compound's reactivity, enabling a variety of addition reactions.

Nucleophiles can attack either the ketonic or the ester carbonyl group. The relative reactivity of these two sites can be influenced by steric and electronic factors. Generally, the ketone carbonyl is more reactive towards nucleophiles than the ester carbonyl. This is because the ester group has a resonance-donating effect from the alkoxy group, which reduces the electrophilicity of the carbonyl carbon. Furthermore, the ester carbonyl is generally more sterically hindered.

The participation of these carbonyl groups in addition reactions is a key feature of the compound's chemistry. For example, in the synthesis of certain heterocyclic compounds, an intramolecular nucleophilic addition to one of the carbonyl groups can be a crucial step. researchgate.net The electrophilic nature of the carbonyls is also exploited in reactions like the aldol (B89426) condensation and related transformations where the carbonyl group acts as an electrophile for an enolate nucleophile. uomosul.edu.iqchemie-brunschwig.ch

Intramolecular Cyclization and Rearrangement Pathways

The unique arrangement of functional groups in this compound and its derivatives provides a platform for various intramolecular cyclization and rearrangement reactions. These transformations often lead to the formation of complex cyclic structures from relatively simple linear precursors.

One notable example is the use of a related compound, ethyl 4-acetoxy-3-oxobutanoate, in the synthesis of tricyclic lactones through an intramolecular Diels-Alder cyclization. nih.govacs.orgfigshare.comacs.orgacs.org In this type of reaction, a diene and a dienophile within the same molecule react to form a cyclic product. The specific stereochemistry of the resulting product can often be controlled by the substituents on the starting material. acs.org

Furthermore, derivatives of this compound can undergo rearrangement reactions. For instance, the treatment of 2-alkynyl-2-silyloxy carbonyl compounds with N-iodosuccinimide (NIS) can induce a tandem cyclization/1,2-migration to form 4-iodo-3-furanones. researchgate.net This type of rearrangement, often a Wagner-Meerwein shift, can be a powerful tool for constructing complex molecular architectures. researchgate.net The propensity for these intramolecular events highlights the compound's utility in the synthesis of diverse and intricate molecules.

Reaction Mechanism Elucidation

Understanding the mechanisms by which this compound reacts is crucial for controlling its reactivity and developing new synthetic methodologies. Research in this area has focused on several key aspects of its chemical behavior.

Investigating Iodide-Mediated Electrochemical Transformations

Recent studies have explored the electrochemical behavior of β-keto esters in the presence of iodide ions. beilstein-journals.org These investigations have revealed that iodide can act as a mediator in electrochemical transformations, facilitating reactions at the α-carbon. beilstein-journals.orgnih.gov In a typical process, iodide is anodically oxidized to iodine (I₂). beilstein-journals.org This in-situ generated iodine can then react with the enolate of the β-keto ester to form an α-iodo intermediate, such as ethyl 2-iodo-3-oxobutanoate. beilstein-journals.orgbeilstein-journals.org

This α-iodoketone is a key reactive species that can then undergo further reactions. beilstein-journals.orgbeilstein-journals.org For example, it can react with a nucleophile in a subsequent step. beilstein-journals.org This electrochemical approach offers a green and efficient alternative to traditional chemical methods, as it avoids the need for stoichiometric oxidants. beilstein-journals.orgresearchgate.net The proposed mechanism for these transformations often involves the initial polarization of the carbonyl group, followed by enolate formation and reaction with molecular iodine. beilstein-journals.org

Electrochemical Transformation Step Description
Anodic Oxidation Iodide ions (I⁻) are oxidized at the anode to form molecular iodine (I₂). beilstein-journals.org
Enolate Formation The β-keto ester forms an enolate in the presence of a base. beilstein-journals.org
α-Iodination The enolate reacts with the in-situ generated iodine to form an α-iodoketone. beilstein-journals.orgbeilstein-journals.org
Nucleophilic Substitution The α-iodoketone reacts with a nucleophile to form the final product. beilstein-journals.org

Elucidating Proton Transfer Mechanisms

Proton transfer is a fundamental step in many reactions involving this compound and its analogs, particularly in the formation of enolates and in acid- or base-catalyzed reactions. youtube.comgauhati.ac.in While direct mechanistic studies on the proton transfer of this compound are not extensively reported, analogies can be drawn from studies on similar compounds, such as its trifluoro analog. researchgate.net

Stereoselective Transformations and Asymmetric Synthesis Involving Ethyl 4 Iodo 3 Oxobutanoate

Biocatalytic Asymmetric Reduction to Chiral Ethyl 4-Iodo-3-Hydroxybutanoatersc.orgbeilstein-journals.org

The biocatalytic asymmetric reduction of ethyl 4-iodo-3-oxobutanoate to its corresponding chiral alcohol, ethyl 4-iodo-3-hydroxybutanoate, is a highly efficient and stereoselective process. While much of the published research focuses on the analogous compound, ethyl 4-chloro-3-oxobutanoate, the enzymatic processes are applicable to a range of 4-halo-3-ketobutyric acid esters, including those with chlorine, bromine, and iodine substituents. acs.orgorganic-chemistry.org This method leverages the high chemo-, regio-, and stereoselectivity of enzymes to produce optically pure alcohols, which are valuable intermediates in the synthesis of pharmaceuticals. lookchem.com

The key enzymes responsible for the stereoselective reduction of the keto group in this compound are ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs) or carbonyl reductases. nih.gov These enzymes catalyze the reduction of the ketone by transferring a hydride from a cofactor, typically the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH). acs.orgorganic-chemistry.org

Specific enzymes that have been successfully employed for the reduction of analogous 4-halo-3-oxobutanoates include:

Aldehyde Reductase: An NADPH-dependent aldehyde reductase from the yeast Sporobolomyces salmonicolor has been extensively studied for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to the corresponding (R)-alcohol. beilstein-journals.orgrsc.org

Carbonyl Reductase: Carbonyl reductases from Candida magnoliae and Synechocystis sp. have shown high activity and selectivity in reducing β-keto esters. diva-portal.orgthieme-connect.com

Cofactor-Regenerating Enzymes: The cost of cofactors like NADPH necessitates an in-situ regeneration system. Formate (B1220265) dehydrogenase (FDH) is used in some systems to regenerate NADH by oxidizing formate to carbon dioxide. organic-chemistry.org More commonly, glucose dehydrogenase (GDH) from organisms like Bacillus megaterium is used to regenerate NADPH by oxidizing glucose. rsc.orgnih.govmdpi.com This coupled-enzyme system is crucial for driving the reduction to completion. nih.gov

To create efficient and economically viable whole-cell biocatalysts, microbial strains, primarily Escherichia coli, are frequently engineered. This approach avoids the need for costly enzyme purification. rsc.org A common strategy involves co-expressing the gene for the desired ketoreductase along with the gene for a cofactor-regenerating enzyme in a single host organism. rsc.orgthieme-connect.com

Notable research findings in this area include:

An E. coli transformant co-expressing both the aldehyde reductase gene from Sporobolomyces salmonicolor and the glucose dehydrogenase (GDH) gene from Bacillus megaterium was developed for the reduction of ethyl 4-chloro-3-oxobutanoate. rsc.org This whole-cell system eliminated the need to add external GDH for cofactor regeneration. rsc.orgnih.gov

Another approach utilized two co-existing recombinant E. coli strains; one expressing an NADPH-dependent aldehyde reductase and the other expressing a glucose dehydrogenase. mdpi.comresearchgate.net This system effectively completed the biotransformation without the external addition of NADP+/NADPH or GDH, achieving high optical purity (99% ee) and a product yield of 90.5%. mdpi.comresearchgate.net

These genetic engineering strategies create robust biocatalysts that are highly advantageous for the practical synthesis of chiral 4-halo-3-hydroxybutanoates. rsc.org

Diphasic Systems: In aqueous systems, substrates like ethyl 4-halo-3-oxobutanoates can be unstable, and both the substrate and product can cause enzyme inhibition or inactivation. beilstein-journals.orgelsevier.com An organic-aqueous diphasic (or two-phase) system effectively overcomes these issues. beilstein-journals.orgacs.org An organic solvent, such as n-butyl acetate (B1210297), serves as a reservoir for the substrate and sequesters the product, minimizing its inhibitory effects on the enzymes in the aqueous phase. beilstein-journals.orgelsevier.com This strategy has been shown to dramatically improve product concentrations, with one study achieving 268 mg/mL of the (R)-chloro-analogue in the organic phase. rsc.org

Cofactor Regeneration: As isolated enzymes are used, the stoichiometric use of expensive cofactors like NAD(P)H is not feasible. acs.org Therefore, an efficient in-situ regeneration system is essential. acs.org The most common and effective method is an enzyme-coupled system, such as using glucose and glucose dehydrogenase (GDH) to convert NADP+ back to NADPH. beilstein-journals.orgrsc.orgthieme-connect.com This approach can achieve very high total turnover numbers for the cofactor, with one system reporting a turnover of 13,500 moles of product per mole of NADP+ added. rsc.orgnih.gov

Process Parameters: Other factors such as pH, temperature, substrate feeding rate, and biomass concentration are also optimized to enhance productivity. semanticscholar.orgsioc-journal.cn For example, the reduction of ethyl 4-chloro-3-oxobutanoate using yeast fermentation broth was optimized at a pH of 7.2 and a temperature of 29–31 °C. sioc-journal.cn

Table 1: Examples of Biocatalytic Reduction of Ethyl 4-Chloro-3-Oxobutanoate (COBE)
BiocatalystSystemYieldEnantiomeric Excess (ee)Reference
Recombinant E. coli (co-expressing aldehyde reductase and glucose dehydrogenase)n-Butyl acetate/water two-phase94.1% (molar)91.7% ee ((R)-enantiomer) rsc.org
Two co-existing recombinant E. coli strains (reductase and GDH)Aqueous90.5%99% ee ((R)-enantiomer) mdpi.comresearchgate.net
Recombinant E. coli expressing aldehyde reductase + added GDHn-Butyl acetate/water two-phase91.1% (molar conversion)91% ee ((R)-enantiomer) beilstein-journals.org
Aureobasidium pullulans CGMCC 1244Aqueous/Ionic Liquid Biphase99.4%>99% ee ((S)-enantiomer) elsevier.com

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of 4-halo-3-oxobutanoates, this can be applied in two primary ways.

First, the asymmetric reduction of the ketone itself can be part of a dynamic kinetic resolution (DKR) process. In DKR, the starting racemic material undergoes rapid racemization under the reaction conditions, allowing the enzyme to continuously convert the racemate into a single, desired enantiomer of the product, theoretically achieving a 100% yield.

Second, a kinetic resolution can be performed on the racemic product, ethyl 4-iodo-3-hydroxybutanoate . This would involve a subsequent reaction step using a highly stereospecific enzyme that acts on only one of the two enantiomers of the alcohol. For instance, a patent describes that certain stereospecific halohydrin dehalogenase enzymes can react with one stereoisomer of a chiral 4-halo-3-hydroxybutyric acid ester while leaving the other substantially unreacted, thereby achieving a resolution of the mixture. organic-chemistry.org Similarly, lipase-catalyzed transesterification is a common method for the kinetic resolution of racemic alcohols.

Optimization of Biotransformation Conditions (e.g., Diphasic Systems, Cofactor Regeneration)[8],[9],

Organocatalytic Asymmetric Reactions

Organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations, represents a powerful strategy for modifying β-keto esters like this compound. acs.org While specific literature on this compound as a substrate is not extensive, the β-keto ester moiety is one of the most widely utilized functional groups in organocatalytic reactions. acs.org These reactions typically proceed via the enol or enolate form of the β-keto ester, which can act as a nucleophile.

Common organocatalytic transformations applicable to this class of compounds include:

Michael Additions: Chiral organocatalysts, particularly those derived from cinchona alkaloids or those featuring a squaramide or guanidine-bisurea scaffold, are highly effective in catalyzing the asymmetric conjugate addition of β-keto esters to electrophiles like nitroolefins. beilstein-journals.orgacs.org These reactions can create products with new tertiary and quaternary stereocenters in high yield and enantioselectivity. acs.org

α-Functionalization: The α-position of the β-keto ester can be targeted for various asymmetric functionalizations. Guanidine-bisurea bifunctional organocatalysts have been successfully used for the asymmetric α-amination of β-keto esters using diethyl azodicarboxylate (DEAD) as the nitrogen source, affording products with high yields and enantioselectivity. beilstein-journals.org Asymmetric peroxidation of γ,δ-unsaturated β-keto esters has also been achieved using cinchona-derived catalysts. nih.gov The tolerance of such reactions to an iodo-substituent has been demonstrated in related systems. nih.gov

Reactions as Electrophiles: While typically acting as nucleophiles, unsaturated β-keto esters can also serve as electrophiles in organocatalytic cascade reactions mediated by quinine-derived catalysts. rsc.org

The versatility of organocatalysis provides a promising, though less documented, avenue for the stereoselective transformation of this compound.

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers two primary avenues for the asymmetric transformation of this compound: reaction at the ketone and reaction at the carbon-iodine bond.

Asymmetric Hydrogenation of the Ketone: The catalytic asymmetric hydrogenation of β-keto esters is one of the most efficient and well-established methods for producing chiral β-hydroxy esters. acs.org This reaction is typically catalyzed by chiral complexes of rhodium (Rh) or ruthenium (Ru), although iridium (Ir) complexes are also used. diva-portal.org The choice of the chiral ligand coordinated to the metal center is crucial for achieving high enantioselectivity. The development of new chiral ligands, including those with P-chirality or spiro skeletons, has led to catalysts with exceptionally high activity and selectivity for ketone reductions. Although direct examples for the iodo-substrate are scarce, the hydrogenation of the keto group in such molecules is a highly feasible and powerful transformation.

Reactions at the Carbon-Iodine Bond: The iodo-substituent makes this compound a valuable substrate for metal-catalyzed cross-coupling reactions. organic-chemistry.orgmdpi.com Iodo-functionalized compounds are excellent electrophiles in a variety of palladium-catalyzed processes, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This functionality enables the molecule to be integrated into more complex structures after the chiral center at the hydroxyl group has been set. For example, research on δ-alkynyl-β-ketoesters shows that iodo-functionalized carbocycles formed via iodocarbocyclization are excellent intermediates for subsequent metal-catalyzed cross-coupling reactions to build molecular complexity. organic-chemistry.org

The dual functionality of this compound makes it a highly adaptable building block for sophisticated synthetic strategies employing metal catalysis.

Diastereoselective Control in Reactions Utilizing Chiral Auxiliaries

The temporary incorporation of a chiral auxiliary is a powerful and widely employed strategy to induce facial selectivity in reactions of prochiral substrates. wikipedia.org By covalently attaching a chiral molecule to the substrate, the resulting diastereomeric intermediates react with a reagent to form diastereomeric products, often with a high degree of selectivity. wikipedia.orgbeilstein-journals.org The auxiliary is then cleaved and can ideally be recovered for reuse. wikipedia.org While specific examples detailing the diastereoselective alkylation or reduction of this compound itself are not extensively documented in the literature, the principles can be effectively illustrated by well-established systems using analogous substrates.

Prominent among these are the Evans oxazolidinones and pseudoephedrine-based auxiliaries, which have proven highly effective in controlling the stereochemistry of enolate reactions. wikipedia.orgcaltech.eduwilliams.edu For instance, the acylation of an Evans oxazolidinone with an appropriate acid derivative, followed by enolization and alkylation, typically proceeds with high diastereoselectivity. williams.edusantiago-lab.com The chiral auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face. williams.edu

A notable example that involves a derivative of the target compound was reported by Kobayashi and coworkers. In their work, ethyl (Z)-2-iodo-4-oxobutenoate was utilized in a Stille cross-coupling reaction to form a diene intermediate. This intermediate was then reacted with a chiral aminoindanol (B8576300) auxiliary to generate a 1-azatriene, which underwent a highly stereoselective 6π-azaelectrocyclization. conicet.gov.ar This transformation highlights the successful application of a chiral auxiliary to control the stereochemistry in a complex reaction sequence starting from a closely related iodo-substituted butenoate.

The general approach for diastereoselective alkylation using a chiral auxiliary, such as an Evans oxazolidinone, is outlined below. The substrate, in this case an N-acyl oxazolidinone, is deprotonated to form a rigid Z-enolate chelated to a metal cation (e.g., Li⁺ or Na⁺). The bulky substituent on the auxiliary effectively blocks one face of the enolate, leading to preferential alkylation from the less hindered side. williams.edu

Table 1: Representative Diastereoselective Alkylation using an Evans Chiral Auxiliary (Data presented is for a model system to illustrate the principle)

EntryElectrophile (R-X)BaseDiastereomeric Ratio (dr)Yield (%)Reference
1Allyl iodideNaN(TMS)₂98:261-77 williams.edu
2Benzyl bromideLDA>99:195 wikipedia.org

This table illustrates the high diastereoselectivity achievable with Evans auxiliaries in alkylation reactions. The principle is applicable to derivatives of this compound.

Similarly, pseudoephedrine amides are highly effective chiral auxiliaries for the diastereoselective alkylation of a wide range of substrates. caltech.edunih.gov The enolates of these amides react with alkyl halides to give α-substituted products with high diastereoselectivity. caltech.edu These products can then be converted into enantiomerically enriched carboxylic acids, alcohols, or aldehydes. caltech.edu

Stereochemical Divergence and Enantiomeric Excess Optimization (by analogy with chloro analog)

Achieving high enantiomeric excess (ee) is a critical goal in asymmetric synthesis. Often, the stereochemical outcome of a reaction can be influenced or even reversed (stereochemical divergence) by modifying the reaction conditions, the catalyst, or the reagents. While direct studies on this compound are scarce, extensive research on its chloro-analog, ethyl 4-chloro-3-oxobutanoate (COBE), provides significant insights into the strategies for optimizing enantioselectivity. nih.govnih.gov

The asymmetric reduction of β-keto esters is a well-established method for producing chiral β-hydroxy esters, which are valuable synthetic intermediates. The reduction of COBE has been a benchmark reaction for evaluating the efficacy and stereoselectivity of various catalytic systems, particularly biocatalysts.

Different microorganisms and isolated enzymes have been shown to reduce COBE to either the (R)- or (S)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate (CHBE) with high enantiomeric excess. For example, various fungi have been identified that reduce COBE to (S)-CHBE with excellent enantioselectivity (>99% ee). nih.gov Conversely, engineered E. coli cells co-expressing an aldehyde reductase and a glucose dehydrogenase for cofactor regeneration have been used to produce (R)-CHBE with high yield and optical purity. nih.gov

The choice of cofactor can also lead to stereochemical divergence. In one study, the reduction of ethyl 4-bromo-3-oxobutanoate with Geotrichum candidum and NADH predominantly yielded the (R)-alcohol, whereas using NADPH as the cofactor favored the formation of the (S)-alcohol. osi.lv This demonstrates that the stereochemical outcome can be tuned by selecting the appropriate enzymatic system and reaction parameters.

The optimization of enantiomeric excess often involves screening different catalysts (or biocatalysts), solvents, temperatures, and additives. For instance, in the asymmetric hydrogenation of β-keto esters, the choice of the chiral phosphine (B1218219) ligand in a ruthenium catalyst is crucial for achieving high enantioselectivity. beilstein-journals.org

Table 2: Enantioselective Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE) using Biocatalysts (Data is for the analogous chloro-compound to illustrate principles of ee optimization)

BiocatalystProduct EnantiomerEnantiomeric Excess (ee)Yield (%)Reference
Cylindrocarpon sclerotigenum IFO 31855(S)-CHBE>99%High nih.gov
Recombinant E. coli (aldehyde reductase/GDH)(R)-CHBE91.7%94.1% nih.gov
Sporobolomyces salmonicolor AKU4429(R)-CHBE86%95.4% researchgate.net

These examples with the chloro-analog strongly suggest that similar strategies could be applied to the asymmetric reduction of this compound to achieve high enantiomeric excess of either the (R)- or (S)-β-hydroxy-γ-iodo ester. The slightly different steric and electronic properties of the iodine atom compared to chlorine might influence the degree of stereoselectivity, necessitating specific optimization for the iodo-compound.

Applications of Ethyl 4 Iodo 3 Oxobutanoate in Complex Molecule Synthesis

Precursor in the Synthesis of Heterocyclic Scaffolds

The dual functionality of ethyl 4-iodo-3-oxobutanoate enables its participation in numerous cyclization and condensation reactions to form a wide array of heterocyclic compounds. These heterocycles are core components of many pharmaceuticals, agrochemicals, and materials.

Pyrrole (B145914) Derivatives and Polycyclic Systems (general beta-keto ester reactivity)

The synthesis of pyrrole rings can be achieved through several classical methods where a β-keto ester like this compound serves as a key starting material. The Hantzsch pyrrole synthesis, for instance, involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. wikipedia.org In this context, this compound could react with an α-amino ketone, or its precursor, to form the pyrrole ring.

Another fundamental method is the Paal-Knorr synthesis, which is a widely used method for synthesizing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. alfa-chemistry.comnumberanalytics.com The 1,4-dicarbonyl precursor can be generated from γ-keto esters. For example, allylated β-ketoesters can be converted into 1,4-dicarbonyl systems via ozonolysis, which then undergo a Paal-Knorr type reaction to furnish pyrroles. thieme-connect.com By analogy, this compound could be elaborated into a suitable 1,4-dicarbonyl intermediate for subsequent cyclization.

The general reactivity for these syntheses is summarized in the table below.

Synthesis NameReactantsGeneral Product
Hantzsch Pyrrole Synthesis β-ketoester, α-haloketone, Amine/AmmoniaSubstituted Pyrrole
Paal-Knorr Pyrrole Synthesis 1,4-Dicarbonyl compound, Amine/AmmoniaSubstituted Pyrrole

Pyrazole (B372694) Derivatives (by analogy with trifluoro analog)

The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. smolecule.com While direct examples with this compound are specific, its reactivity can be understood by analogy to its well-studied trifluoromethyl analog, ethyl 4,4,4-trifluoro-3-oxobutanoate. This fluorinated compound is a common precursor for synthesizing trifluoromethyl-substituted pyrazoles, which are of significant interest in medicinal chemistry. bibliomed.orghep.com.cn

For instance, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with various hydrazines serves as a standard method for producing pyrazole derivatives. mdpi.com A typical procedure involves the condensation of ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate (derived from the parent β-ketoester) with an arylhydrazine derivative to yield a 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. bibliomed.org Similarly, this compound can react with hydrazine hydrate, often in the presence of a base, to undergo cyclization and form the corresponding pyrazole ring.

The reaction conditions for synthesizing pyrazoles from related β-ketoesters are outlined below.

β-Ketoester PrecursorHydrazine DerivativeConditionsProductReference
Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate(3,5-dichlorophenyl)hydrazineEthanol, Reflux (80°C)Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate bibliomed.org
Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-benzylidene tolylsulfonohydrazidesSilver catalyst5-aryl-3-trifluoromethyl pyrazoles mdpi.com
Ethyl 3-oxobutanoateEthylhydrazineEthanol, Reflux1-ethyl-1H-pyrazole-4-carboxylate smolecule.com

Thiazole (B1198619) Derivatives via Hantzsch Condensation

The Hantzsch thiazole synthesis is a cornerstone reaction for forming the thiazole ring, classically involving the condensation of an α-haloketone with a thioamide derivative, such as thiourea (B124793). beilstein-journals.org For this reaction, the halogen must be positioned alpha to a carbonyl group. Therefore, a direct Hantzsch reaction using this compound (a γ-haloketone) is not typical. The required precursor would be its isomer, ethyl 2-iodo-3-oxobutanoate.

In modern variations, the α-iodo ketone intermediate can be generated in situ. For example, an electrochemical protocol has been developed where active methylene (B1212753) ketones like ethyl acetoacetate (B1235776) react with thioureas in the presence of NH₄I as a redox mediator. beilstein-journals.org In this process, ethyl 2-iodo-3-oxobutanoate is proposed as the key intermediate, which then undergoes the classical Hantzsch condensation with thiourea. beilstein-journals.org A control experiment confirmed that the direct condensation of pre-formed ethyl 2-iodo-3-oxobutanoate with thiourea yielded the target 2-aminothiazole (B372263) product in 70% yield. beilstein-journals.org

ReactantsConditionsKey IntermediateProduct YieldReference
Ethyl acetoacetate, ThioureaNH₄I, DL-alanine, ElectrolysisEthyl 2-iodo-3-oxobutanoate61% beilstein-journals.org
Ethyl 2-iodo-3-oxobutanoate, Thiourea(Control experiment)-70% beilstein-journals.org

Quinoline (B57606) Derivatives via Friedländer or Related Condensations (by analogy with fluoro/chloro analogs)

The Friedländer annulation is a powerful method for synthesizing quinolines, typically involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. researchgate.net The utility of halo-substituted β-ketoesters in this synthesis is well-documented, particularly with the chloro-analog, ethyl 4-chloro-3-oxobutanoate. thieme-connect.comenamine.netthieme-connect.com

By analogy, this compound is expected to undergo similar condensations. The reaction of ethyl 4-chloro-3-oxobutanoate with 2-aminoacetophenone (B1585202) or 2-aminobenzophenones, often mediated by an agent like chlorotrimethylsilane (B32843) (TMSCl), yields the corresponding ethyl 2-(chloromethyl)quinoline-3-carboxylates in high yields. thieme-connect.comenamine.netthieme-connect.com The use of TMSCl has been shown to improve yields compared to traditional procedures. thieme-connect.com An unexpected Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone (B1528437) and ethyl 4-chloro-3-oxobutanoate promoted by TMSCl has also been reported to produce a poly-functionalized quinoline. researchgate.net This highlights the potential for complex quinoline synthesis using halogenated β-ketoesters.

2-Aminoaryl KetoneHalogenated β-KetoesterConditionsProductReference
2-AminoacetophenoneEthyl 4-chloro-3-oxobutanoateTMSCl, DMFEthyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride thieme-connect.com
2-AminobenzophenoneEthyl 4-chloro-3-oxobutanoateTMSCl, DMFEthyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate thieme-connect.com
1-(2-Amino-5-iodophenyl)ethanoneEthyl 4-chloro-3-oxobutanoateTMSClEthyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate researchgate.net

Furan (B31954) Derivatives (by analogy with iodinated furans)

Furan rings can be synthesized through various methods starting from β-ketoesters. The Feist-Benary synthesis, for example, reacts α-halo ketones with β-dicarbonyl compounds. uwindsor.cawikipedia.org Similar to the Hantzsch thiazole synthesis, the classical Feist-Benary mechanism requires the halogen to be in the alpha position, making ethyl 2-iodo-3-oxobutanoate the requisite isomer. uwindsor.ca

However, other pathways to iodinated furans exist. An iodine-catalyzed synthesis of 3-carboxy-2,5-disubstituted furans from α-propargyl-β-ketoester substrates has been developed, demonstrating the utility of iodine in furan synthesis. vhu.edu.vn Another powerful method involves the palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes, followed by an iodocyclization step to produce 2,5-disubstituted 3-iodofurans. organic-chemistry.org These iodinated furans are versatile intermediates for further functionalization. organic-chemistry.org Recently, oxidative [3+2] cycloaddition reactions of β-keto esters with alkenes, mediated by reagents like iodine, have been used to create furan-fused fullerene derivatives, showcasing a modern application of this reactivity. rsc.org

Furan Synthesis MethodKey ReactantsKey FeaturesReference
Feist-Benary Synthesis α-Halo ketone, β-Dicarbonyl compoundBase-catalyzed condensation uwindsor.cawikipedia.org
Iodocyclization (Z)-β-bromoenol acetate (B1210297), Terminal alkynePd/Cu catalysis followed by I₂ or NISForms 3-iodofurans
Iodine-Catalyzed Cyclization α-Propargyl-β-ketoesterI₂ catalyst, solvent-freeForms 3-carboxy-2,5-disubstituted furans

Dihydropyran and Piperidine (B6355638) Derivatives (by analogy with trifluoro analog)

The synthesis of six-membered heterocycles such as dihydropyrans and piperidines can also be accomplished using β-ketoester derivatives. The reactivity of this compound in these syntheses can be inferred from studies using ethyl 4,4,4-trifluoro-3-oxobutanoate.

Research has shown that ethyl 4,4,4-trifluoro-3-oxobutanoate reacts readily with arylidenemalononitriles in the presence of a base like triethylamine. researchgate.net This reaction can lead to two different heterocyclic products: 2-trifluoromethyl-3,4-dihydro-2H-pyran derivatives and 2-(trifluoromethyl)piperidine (B127925) derivatives. researchgate.net The ratio of these products is dependent on the specific substrates and reaction solvents used. researchgate.net Furthermore, multi-component reactions involving ethyl 4,4,4-trifluoro-3-oxobutanoate, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate are employed to construct highly substituted piperidine rings. researchgate.net These reactions highlight the role of the β-ketoester as a versatile C4 synthon for building saturated and partially saturated six-membered heterocycles.

Reactant 1Reactant 2ConditionsProductsReference
Ethyl 4,4,4-trifluoro-3-oxobutanoateArylidenemalononitrilesTriethylamine, EthanolDihydropyran and Piperidine derivatives researchgate.net
Ethyl 4,4,4-trifluoro-3-oxobutanoateAromatic aldehyde, Ammonium acetate, Arylidene isoxazol-5-oneCatalyst-freeSpirotetrahydropyridine derivatives researchgate.net

Chiral Building Block for Optically Active Compounds

The generation of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials sciences. This compound serves as a prochiral substrate for the synthesis of valuable chiral building blocks, primarily through the stereoselective reduction of its ketone functionality. By analogy with its chloro-substituted counterpart, ethyl 4-chloro-3-oxobutanoate (COBE), the iodo-analog can be transformed into optically active 3-hydroxyesters, which are crucial synthons for a variety of complex molecules.

The asymmetric reduction of COBE is well-documented, utilizing biocatalytic methods to achieve high enantioselectivity. For instance, reductases from various microorganisms, including yeast, can reduce the ketone in COBE to produce either (S)- or (R)-ethyl 4-chloro-3-hydroxybutanoate. researchgate.net These chiral hydroxyesters are pivotal intermediates; for example, (S)-ethyl 4-chloro-3-hydroxybutanoate is a key precursor for HMG-CoA reductase inhibitors. researchgate.net

Similarly, this compound can be reduced to furnish ethyl (S)-4-iodo-3-hydroxybutanoate or its (R)-enantiomer. The resulting chiral 4-iodo-3-hydroxybutanoate esters are versatile intermediates. The presence of both a hydroxyl group and a reactive iodide offers orthogonal handles for subsequent chemical modifications. These chiral building blocks are instrumental in the enantioselective synthesis of complex natural products and alkaloids. rsc.org For example, analogous chiral synthons are used in asymmetric intramolecular Michael reactions to construct substituted pyrrolidine (B122466) and piperidine rings, which are core structures in many alkaloids. rsc.org

Table 1: Comparison of Related 4-Halo-3-oxobutanoate Esters

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Application as Intermediate
Ethyl 4-chloro-3-oxobutanoate C₆H₉ClO₃ 164.59 Precursor to chiral (S)- and (R)-4-chloro-3-hydroxybutanoates for pharmaceuticals. researchgate.netbldpharm.com
Ethyl 4-bromo-3-oxobutanoate C₆H₉BrO₃ 209.04 Used in the synthesis of 4-cyano-3-oxobutanoate esters. nih.govgoogle.com
Ethyl 4,4-difluoro-3-oxobutanoate C₆H₈F₂O₃ 166.12 Intermediate for pharmaceuticals such as potassium channel activators. chemicalbook.com

| This compound | C₆H₉IO₃ | 256.04 | Precursor for complex heterocyclic synthesis. |

Note: Data sourced from multiple references. The table is for comparative purposes.

Role in Cascade and Multicomponent Reactions for Scaffold Construction

Cascade and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecular scaffolds in a single operation, enhancing efficiency and atom economy. mdpi.comresearchgate.net The β-ketoester functionality within this compound makes it an ideal candidate for participation in such reactions, enabling the rapid assembly of diverse heterocyclic systems.

The reactivity of β-ketoesters is well-exploited in MCRs. For example, ethyl acetoacetate, a related compound, is used in three-component reactions with sugar aldehydes and aminocrotonates to synthesize C-nucleosides, demonstrating the utility of this structural motif in building complex glycosidic structures. beilstein-journals.org Similarly, ethyl 4,4,4-trifluoro-3-oxobutanoate, a fluorinated analog, reacts with arylidenemalononitriles in the presence of a base to generate highly substituted dihydropyran and piperidine derivatives. researchgate.net These reactions often proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. researchgate.net

This compound can participate in analogous transformations. The presence of the iodo-substituent adds another layer of synthetic potential. The carbon-iodine bond can be involved in the cascade sequence itself, for instance, in iodine-promoted cyclization reactions to form pyrazoles. mdpi.com Alternatively, it can be retained in the final scaffold as a handle for further diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings), allowing for the late-stage introduction of molecular complexity. This dual reactivity makes this compound a particularly attractive building block for creating libraries of complex heterocyclic compounds. One documented application involves the reaction of this compound in the synthesis of 4-iodopyrazole (B32481) carboxylates, which are themselves versatile intermediates.

Synthesis of Advanced Pharmaceutical Intermediates (focus on chemical transformations, not biological activity)

The synthesis of advanced pharmaceutical intermediates often requires starting materials that are densely functionalized and amenable to a variety of chemical transformations. This compound, by analogy with its halogenated and non-halogenated counterparts, is a precursor to several important intermediate classes.

The difluoro analog, ethyl 4,4-difluoro-3-oxobutanoate, is a known intermediate in the synthesis of pharmaceuticals, including β-alanine derived GABA-T antagonists and potassium channel activators. chemicalbook.com The chemical transformations leading to these complex targets often involve the modification of the ketoester moiety and the fluorinated carbon.

More directly, the halogen at the 4-position of ethyl 4-halo-3-oxobutanoates is a key site for synthetic manipulation. A well-established transformation is the reaction with alkali metal cyanides to produce 4-cyano-3-oxobutanoate esters. google.com These cyano-derivatives are valuable pharmaceutical intermediates. google.com Given that iodides are excellent leaving groups, this compound is an ideal substrate for this nucleophilic substitution, providing efficient access to ethyl 4-cyano-3-oxobutanoate.

Furthermore, the chloro-analog, ethyl 4-chloro-3-oxobutanoate, is utilized in the TMSCl-promoted Friedländer reaction with 1-(2-amino-5-iodophenyl)ethanone to construct complex, poly-substituted quinoline frameworks. researchgate.net Quinolines are a privileged scaffold in medicinal chemistry. The higher reactivity of the C-I bond compared to the C-Cl bond suggests that this compound could be an even more effective substrate for such cyclization and condensation reactions, leading to the efficient synthesis of advanced heterocyclic intermediates required for drug discovery programs. acs.orgrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Iodo 3 Oxobutanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to one another. In a typical ¹H NMR spectrum of ethyl 4-iodo-3-oxobutanoate, one would expect to see distinct signals for the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group) and signals for the methylene protons adjacent to the carbonyl and iodo groups. The chemical shifts (δ) of these protons are influenced by the electronegativity of the neighboring atoms and functional groups.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
CH₃ (ethyl) ~1.2 Triplet
CH₂ (ethyl) ~4.1 Quartet
CH₂ (C2) ~3.6 Singlet

Carbon-13 NMR (¹³C NMR) provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. For instance, the carbonyl carbons of the ester and ketone groups will appear at the downfield end of the spectrum (higher ppm values), while the aliphatic carbons of the ethyl group will be found at the upfield end. docbrown.info A known ¹³C NMR spectrum for the compound in CDCl₃ shows peaks at approximately 14.0, 36.9, 61.7, 166.8, and 200.2 ppm.

Table 2: Experimental ¹³C NMR Data for this compound in CDCl₃

Carbon Atom Chemical Shift (ppm)
CH₃ (ethyl) 14.0
CH₂ (C4) 36.9
CH₂ (ethyl) 61.7
C=O (ester) 166.8

For more complex molecules or to definitively assign the signals in ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show a correlation between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying the connectivity around quaternary carbons and carbonyl groups, which have no attached protons. For example, an HMBC spectrum could show a correlation between the ethyl group protons and the ester carbonyl carbon.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₆H₉IO₃), the expected exact mass is 255.9596 g/mol . chemsrc.com HRMS can confirm this with a high degree of accuracy, typically to within a few parts per million, providing strong evidence for the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Analysis (e.g., Carbonyl and Ester Stretches)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. spectroscopyonline.com In the IR spectrum of this compound, the most prominent features would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations.

Ketone C=O Stretch : Typically appears in the range of 1700-1725 cm⁻¹.

Ester C=O Stretch : Usually found at a slightly higher frequency, around 1735-1750 cm⁻¹. spectroscopyonline.com

C-O Stretch : The C-O single bond stretches of the ester group will also be visible, typically as strong bands in the 1000-1300 cm⁻¹ region. spectroscopyonline.com

For a related compound, ethyl 4-(4-iodophenyl)-4-oxobutyrate, the ester C=O stretch is observed around 1730 cm⁻¹ and the ketone C=O stretch around 1680 cm⁻¹.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives

When dealing with chiral derivatives of this compound, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential for determining the absolute configuration of stereocenters.

Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is a fingerprint of the molecule's three-dimensional structure, including its absolute configuration. By comparing the experimental VCD spectrum with theoretical spectra calculated for the different possible stereoisomers, the true absolute configuration can be determined. rsc.org

Electronic Circular Dichroism (ECD) : ECD is a similar technique that operates in the ultraviolet-visible region of the electromagnetic spectrum. encyclopedia.pub It measures the differential absorption of left and right circularly polarized light associated with electronic transitions. ECD is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems, which are often present in derivatives of this compound. The sign and intensity of the Cotton effects in the ECD spectrum can be correlated with the absolute configuration of the molecule. cdnsciencepub.com

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are available)

Detailed Research Findings

This compound serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds. In many instances, the unambiguous structural elucidation of these complex products is accomplished through single-crystal X-ray diffraction.

For example, the reaction of analogous β-ketoesters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with aromatic aldehydes and 3-methylpyrazol-5-one yields ethyl (4S,5R)-4-aryl-6-hydroxy-3-methyl-6-(trifluoromethyl)-2,4,5,6-tetrahydropyrazolo[3,4-b]pyran-5-carboxylate derivatives. The structures of these newly formed complex molecules have been definitively confirmed by spectral methods and single-crystal X-ray diffraction analysis. researchgate.net This highlights the utility of X-ray crystallography in verifying the architecture of compounds synthesized from butanoate precursors.

Similarly, in the synthesis of highly functionalized 2-aminopyridine (B139424) derivatives, where ethyl 3-oxobutanoate is a key reactant, X-ray crystallographic data has been essential for structural confirmation. acs.org The solid-state analysis provides conclusive evidence of the final molecular arrangement resulting from multi-component cascade reactions. acs.org

A study on the crystal structure of ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate, a related butanoate derivative, provides a concrete example of the detailed structural information that can be obtained. researchgate.net The analysis revealed a monoclinic crystal system with the space group P121/n1. researchgate.net The precise bond lengths and angles within the molecule were determined, showing, for instance, C-S bond lengths of 1.743(3) Å and 1.772(3) Å, and C-N bond lengths within the benzothiazole (B30560) ring system of 1.395(3) Å and 1.395(3) Å. researchgate.net Such detailed data is invaluable for understanding the electronic and steric properties of the molecule in the solid state.

Crystallographic Data Tables

The following table presents crystallographic data for a representative butanoate derivative, ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate, illustrating the type of information obtained from X-ray diffraction studies. researchgate.net

Parameter Value
Chemical FormulaC13H15NO3S
Crystal SystemMonoclinic
Space GroupP121/n1
a (Å)4.952(1)
b (Å)22.001(3)
c (Å)11.961(2)
β (°)94.03(2)
Volume (ų)1300.0
Z4
Temperature (K)293
R-factor0.030

This data provides a foundational understanding of the solid-state packing and conformation of the molecule. The unit cell dimensions (a, b, c, β) define the repeating unit of the crystal lattice, while the space group describes the symmetry elements within the crystal. The R-factor is an indicator of the quality of the refinement and the agreement between the experimental data and the final structural model.

In another example, the synthesis of various heterocyclic compounds from dehydroacetic acid and its derivatives, which share structural similarities with oxobutanoates, also relies on X-ray crystallography for definitive structural proof. clockss.org

The application of X-ray crystallography to the derivatives of this compound is, therefore, an indispensable tool. It provides the ultimate confirmation of structure for novel compounds synthesized from this versatile starting material, offering a level of detail that is unattainable through other spectroscopic methods alone.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules like ethyl 4-iodo-3-oxobutanoate. These methods can predict molecular geometries, electronic distributions, and the relative stabilities of different conformations and tautomers.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a important tool for investigating the ground state properties of organic molecules. nih.gov For β-ketoesters analogous to this compound, DFT calculations are used to analyze the electronic structure, molecular geometry, and vibrational frequencies. researchgate.netresearchgate.netorientjchem.org DFT studies on related systems, such as other β-ketoesters, have shown that these molecules can exist as a mixture of keto and enol tautomers. researchgate.net The relative stability of these tautomers is influenced by both intramolecular hydrogen bonding and solvent effects. researchgate.net For instance, in a study of ethyl benzoylacetate, DFT calculations revealed the relative stabilities of the cis-enol and keto forms in both the gas phase and in solution. researchgate.net Similar computational approaches could be applied to this compound to predict its tautomeric equilibrium and the influence of the iodine substituent on its electronic properties.

DFT methods are also employed to calculate various molecular descriptors that provide insight into the reactivity of the molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). researchgate.net These parameters are crucial for understanding the molecule's susceptibility to nucleophilic and electrophilic attack.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Conformational analysis is critical for understanding the behavior of flexible molecules like this compound. Ab initio and semi-empirical methods are widely used to explore the potential energy surface and identify stable conformers. acs.org

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate results for smaller systems. acs.org For more complex molecules, these calculations can be computationally expensive. Studies on related β-ketoesters have utilized ab initio methods to perform exhaustive conformational searches, identifying numerous stable conformers and estimating the energy barriers for their interconversion. researchgate.net For example, a detailed ab initio study of the enol form of acetylacetone, a simple β-diketone, provided insights into the intramolecular proton transfer process. researchgate.net

Semi-empirical methods, which incorporate some experimental data to simplify calculations, offer a faster alternative for conformational analysis of larger molecules, though with some trade-off in accuracy. These methods are particularly useful for initial screenings of the conformational space before applying more rigorous ab initio or DFT calculations. Conformational analysis of cinchona alkaloids, which are used as catalysts in reactions involving β-keto esters, has been successfully performed using a combination of NMR spectroscopy and molecular mechanics, a classical-based semi-empirical method. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound and its analogs. researchgate.netchemscene.com It allows for the characterization of transition states and the analysis of reaction pathways, providing a detailed picture of how reactions proceed.

Transition State Characterization and Reaction Pathway Analysis

The identification and characterization of transition states are fundamental to understanding reaction kinetics and selectivity. Computational methods can locate the saddle points on the potential energy surface that correspond to transition states, and the calculated activation energies can be correlated with experimental reaction rates.

For instance, in the context of palladium-catalyzed intramolecular additions of aryl iodides to ketones, a transition-state model based on DFT calculations has been proposed to explain the observed stereoselectivity. beilstein-journals.org Similarly, studies on iodine-catalyzed cyclization reactions of β-ketoesters have used computational modeling to investigate the reaction mechanism, including the identification of key intermediates and transition structures. chemrxiv.orgvhu.edu.vn These studies have considered various possible pathways, such as those involving halogen-bonding, Brønsted acid catalysis, or higher oxidation state iodine species. chemrxiv.org

Solvation Effects and Reaction Environment Modeling

The reaction environment, particularly the solvent, can have a significant impact on reaction rates and mechanisms. Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

DFT studies on the Arbuzov reaction between ethyl halides and trimethoxyphosphine have shown that a polar solvent can accelerate the reaction by lowering the energy barriers and stabilizing the intermediates. chemrxiv.org In the study of the tautomerism of ethyl benzoylacetate, calculations were performed both in the gas phase and in solution to understand the influence of the solvent on the keto-enol equilibrium. researchgate.net The choice of solvent can also influence the conformational preferences of catalysts used in reactions with β-keto esters, which in turn affects the stereochemical outcome of the reaction. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. Comparing these predicted values with experimental data serves as a valuable validation of the computational models and can aid in the structural elucidation of molecules.

For β-ketoesters, computational methods have been used to predict vibrational spectra (IR and Raman) and NMR spectra. researchgate.net In a study of methyl and ethyl acetoacetate (B1235776) and their chloro-derivatives, the calculated spectra for the diketo and enol forms were compared with experimental liquid-state FT-IR and Raman spectra. researchgate.net This comparison helped to confirm the existence of both tautomers in the liquid phase.

Similarly, DFT calculations have been used to predict the 1H and 13C NMR chemical shifts of various organic molecules, often showing good agreement with experimental values. researchgate.netmalariaworld.org For complex molecules where spectral assignment is challenging, such as isomers with nearly identical NMR spectra, quantum mechanical driven 1H iterative Full Spin Analysis (HiFSA) can be used to distinguish and unambiguously assign the signals. acs.org

Below is a table summarizing some of the computational data that can be generated for this compound and related compounds.

Compound NameComputational MethodCalculated PropertyReference
Ethyl benzoylacetateDFTRelative stabilities of keto and enol tautomers researchgate.net
AcetylacetoneAb initioInterconversion frequency of enol forms researchgate.net
γ-ketoesters with o-iodobenzyl groupDFTTransition state for palladium-catalyzed cyclization beilstein-journals.org
Alkenyl β-ketoesterDFTIntermediates in iodine-catalyzed cyclization chemrxiv.orgvhu.edu.vn
Ethyl halidesDFTReaction barriers in Arbuzov reaction chemrxiv.org
Methyl/Ethyl acetoacetateAb initio, DFTVibrational and NMR spectra researchgate.net
Dihydropyridine derivativesDFTNMR chemical shifts, IR frequencies researchgate.net

Enzyme-Substrate Docking and Molecular Dynamics Simulations for Biocatalytic Processes

The biocatalytic reduction of β-ketoesters, including halogenated derivatives, is a subject of significant interest for producing chiral alcohols, which are valuable building blocks in the pharmaceutical industry. researchgate.net While direct and extensive research focusing exclusively on this compound is limited, valuable insights can be drawn from studies on structurally similar compounds, such as Ethyl 4-chloro-3-oxobutanoate. drew.edunih.gov Computational methods like molecular docking and molecular dynamics (MD) simulations are instrumental in exploring how this substrate interacts with enzymes. mdpi.comrevista-agroproductividad.org

Enzyme-Substrate Docking:

Molecular docking predicts the preferred orientation of a substrate when bound to the active site of an enzyme. mdpi.com For β-ketoesters, enzymes from the aldo-keto reductase (AKR) superfamily are particularly relevant. drew.edu For instance, studies on the reduction of Ethyl 4-chloroacetoacetate by AKR enzymes from Saccharomyces cerevisiae have been performed. drew.edu

A hypothetical docking study of this compound with an aldo-keto reductase would involve positioning the substrate within the enzyme's catalytic pocket. The primary goal is to identify binding modes that are favorable for catalysis. A productive binding pose would place the C3-carbonyl group in close proximity to the hydride source, typically the cofactor NADPH, and near key catalytic amino acid residues (e.g., Tyrosine, Histidine, Aspartic Acid) that stabilize the transition state. The iodine atom at the C4 position, being larger and more polarizable than chlorine, would significantly influence the substrate's fit and interactions within the active site through steric and electronic effects. The docking score, an estimate of binding affinity, would be calculated to rank different poses.

Molecular Dynamics (MD) Simulations:

Following docking, MD simulations can be employed to study the dynamic stability of the enzyme-substrate complex over time. revista-agroproductividad.orgfip.org An MD simulation would treat the enzyme-substrate complex as a dynamic system, simulating the movements of its atoms over a period of nanoseconds. revista-agroproductividad.org This provides a more realistic view of the interactions compared to the static picture from docking. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the enzyme and the substrate.

Hydrogen Bond Analysis: To quantify the persistence of hydrogen bonds between the substrate and enzyme, which are crucial for stabilizing the complex.

These simulations can confirm whether the catalytically relevant orientation identified by docking is maintained and can reveal the role of water molecules and the flexibility of the active site in accommodating the substrate. researchgate.net For this compound, MD simulations would be critical in understanding how the bulky iodine substituent is accommodated and how it might alter the protein's conformation compared to smaller analogues.

Computational MethodObjectiveKey Parameters for this compoundExpected Insights
Enzyme-Substrate Docking Predict binding orientation and affinity in an enzyme active site (e.g., Aldo-Keto Reductase).Docking Score (kcal/mol), Binding Pose, Interactions with catalytic residues and NADPH.Identification of catalytically competent binding modes; understanding the influence of the iodine atom on binding.
Molecular Dynamics Analyze the stability and dynamics of the enzyme-substrate complex over time.RMSD, RMSF, Hydrogen Bond Occupancy.Confirmation of binding stability; assessment of active site flexibility and the role of dynamic interactions.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity or property of a chemical based on its molecular structure. researchgate.netvisvabharati.ac.in In the context of this compound, QSAR can be invaluable for predicting its reactivity in biocatalytic reductions, including conversion rates and enantioselectivity.

Research on other β-ketoesters has successfully employed hologram QSAR (HQSAR) to build models that predict the stereochemical outcome of bioreductions by microorganisms like Kluyveromyces marxianus. researchgate.netscielo.br These models correlate structural fragments of the substrates with the observed biological activity (e.g., conversion to the (R)- or (S)-alcohol). researchgate.net

A QSAR model for predicting the reactivity of this compound would be developed as part of a series of related β-ketoesters. The process involves:

Dataset Assembly: A training set of β-ketoesters with known experimental reactivity data (e.g., reaction yield, enantiomeric excess) would be compiled. This set would ideally include this compound and its structural analogues.

Descriptor Calculation: Molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound. For this compound, key descriptors would include:

Steric Descriptors: (e.g., Molar Refractivity, Sterimol parameters) to quantify the size of the iodine substituent.

Topological/Fragment Descriptors: As used in HQSAR, which encode the presence of specific molecular fragments. researchgate.net

Model Building and Validation: A statistical method, such as Partial Least Squares (PLS), is used to create a mathematical equation linking the descriptors to the observed activity. scielo.br The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques. scielo.br

The resulting QSAR model could generate contribution maps, which visualize how different parts of the molecule, such as the halogen substituent, positively or negatively influence reactivity. researchgate.net For this compound, the model would likely highlight the significant impact of the large, polarizable iodine atom on both the rate of enzymatic reduction and the stereochemical preference of the resulting alcohol.

QSAR Model ParameterDescriptionRelevance to this compound
q² (Cross-validated r²) A measure of the internal predictive ability of the model.A high q² value would indicate that the model reliably predicts the reactivity of compounds within the training set.
r² (Non-cross-validated r²) A measure of how well the model fits the data.Indicates the correlation between the structural descriptors and the observed reactivity.
Predictive r² (External) A measure of the model's ability to predict the activity of new, unseen compounds.The ultimate test of the model's utility for predicting the biocatalytic behavior of this compound.
Molecular Descriptors Numerical values representing steric, electronic, or topological properties.Descriptors for the iodo-substituent (size, electronegativity) would be critical variables in the model.

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 4-iodo-3-oxobutanoate with high purity?

this compound can be synthesized via halogenation of ethyl 3-oxobutanoate derivatives. A common approach involves iodination of ethyl 4-chloro-3-oxobutanoate using sodium iodide under nucleophilic substitution conditions (e.g., acetone reflux). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Comparative studies with bromo analogs suggest adjusting stoichiometry and reaction time to account for iodine's lower electronegativity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Key techniques include:

  • ¹H NMR : Peaks at δ 1.3–1.4 ppm (ester CH₃), δ 3.5–4.3 ppm (CH₂ and ketone protons).
  • ¹³C NMR : Signals for the ester carbonyl (~170 ppm) and ketone (~200 ppm).
  • IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).
  • Mass Spectrometry : Molecular ion peak at m/z 258 (C₆H₉IO₃). Note: Iodine’s heavy atom effect may broaden NMR signals, requiring longer relaxation times .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

  • Use of nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Storage in amber glass containers at 2–8°C to prevent photodegradation.
  • Avoidance of open flames (iodo compounds may decompose to toxic fumes). Emergency measures: Rinse skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can enantioselective reduction of this compound be achieved, and what factors govern enantiomeric excess (ee)?

Microbial reductases (e.g., Sporobolomyces salmonicolor aldehyde reductase) in n-butyl acetate-water biphasic systems enable asymmetric reduction to ethyl (R)-4-iodo-3-hydroxybutanoate. Critical parameters:

  • Solvent ratio : 1:1 organic/aqueous phase minimizes substrate inactivation.
  • Cofactor recycling : Glucose dehydrogenase regenerates NADPH, achieving 5,500 turnovers.
  • Temperature : 30°C optimizes enzyme activity while suppressing hydrolysis. Typical yields reach >90% with 86% ee under scaled conditions (1.6 L reactor) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions compared to chloro/bromo analogs?

Iodine’s lower electronegativity and larger atomic radius enhance leaving-group ability, accelerating SN₂ reactions (e.g., with amines or thiols). However, steric hindrance at the β-keto position can reduce nucleophilic attack efficiency. Kinetic studies in DMF show rate order : I > Br > Cl for substitutions, but competing elimination (e.g., HI formation) requires buffered conditions (pH 7–8) to stabilize intermediates .

Q. How do solvent systems influence the stability of this compound during enzymatic catalysis?

Aqueous systems degrade the substrate via hydrolysis (t₁/₂ < 2 hrs at 25°C). Biphasic systems (e.g., n-butyl acetate/water ) improve stability by partitioning the substrate into the organic phase, reducing water-mediated degradation. Data from chloro analog studies show:

Solvent SystemSubstrate Stability (t₁/₂)Enzyme Activity Retention (%)
Aqueous1.5 hrs40
Biphasic>24 hrs85
Enzyme immobilization (e.g., on chitosan beads) further enhances reusability .

Q. What analytical strategies resolve contradictions in reported yields for this compound-derived heterocycles?

Discrepancies in cyclocondensation yields (e.g., with hydrazines) often arise from:

  • Moisture sensitivity : Use of molecular sieves (3Å) improves anhydrous conditions.
  • Catalyst choice : p-TsOH vs. HCl catalysis alters protonation rates of intermediates.
  • Workup methods : Acidic extraction (pH 3–4) minimizes lactone byproducts. HPLC-MS (C18 column, acetonitrile/water eluent) quantifies product distribution and identifies side reactions (e.g., retro-aldol cleavage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.